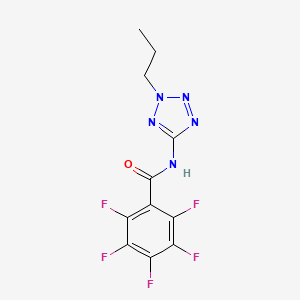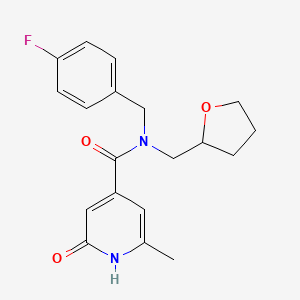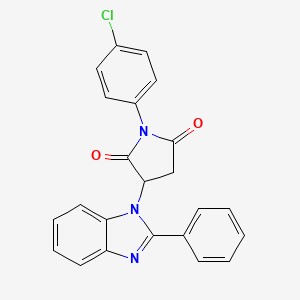
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Vue d'ensemble
Description
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms and a tetrazole ring in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzoyl chloride with the tetrazole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can undergo redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing enzyme binding and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide: Similar structure but with different substituents on the amide nitrogen.
2,3,4,5,6-pentafluorobenzonitrile: Lacks the tetrazole ring, used in different synthetic applications.
2,3,4,5,6-pentafluorophenylacetonitrile: Contains a nitrile group instead of an amide.
Uniqueness
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to the combination of its fluorinated benzene ring and tetrazole moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Propriétés
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5N5O/c1-2-3-21-19-11(18-20-21)17-10(22)4-5(12)7(14)9(16)8(15)6(4)13/h2-3H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVITVRXPRVOIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[({4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B4101869.png)
![3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-ETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4101870.png)
![ethyl S-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]cysteinate hydrochloride](/img/structure/B4101877.png)
![Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate;hydrochloride](/img/structure/B4101880.png)
![1-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B4101882.png)

![2-[(2-hydroxyethyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4101895.png)
![[2-(9,9-dimethyl-7-oxo-5,6,7,8,9,10-hexahydrobenzo[c]phenanthridin-6-yl)phenoxy]acetonitrile](/img/structure/B4101896.png)
![1-(1-Chloronaphthalen-2-yl)oxy-3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]propan-2-ol](/img/structure/B4101920.png)
![N-(4-ethoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B4101930.png)
![2-adamantyl{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4101940.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B4101949.png)
![2-({3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4101957.png)

